molecular formula C14H20ClNO B1519611 (2,4-Dimethylphenyl)(piperidin-4-yl)methanone hydrochloride CAS No. 1172511-18-0

(2,4-Dimethylphenyl)(piperidin-4-yl)methanone hydrochloride

Cat. No.: B1519611
CAS No.: 1172511-18-0
M. Wt: 253.77 g/mol
InChI Key: GESHBXUPAIRJKV-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerges from the broader historical context of piperidine chemistry research spanning several decades. The foundational work in piperidine derivative synthesis can be traced to early investigations into heterocyclic compound formation, particularly through Mannich condensation reactions. These pioneering studies established the synthetic pathways that would later enable the preparation of structurally diverse piperidine-containing molecules, including aromatic ketone derivatives.

The specific synthesis methodologies relevant to this compound development build upon established protocols for creating 4-benzoylpiperidine derivatives. Historical patent literature from the pharmaceutical industry indicates that compounds with similar structural frameworks were investigated as early as the 1970s, with documentation showing related structures such as 1-acetyl-4-(3,4-dimethylbenzoyl)piperidine being synthesized and characterized. This early work established the fundamental chemical approaches for introducing substituted aromatic groups onto piperidine scaffolds through acylation reactions.

The evolution of synthetic approaches to piperidine derivatives has been significantly influenced by advances in catalytic methodologies and reaction optimization. Research conducted by multiple scientific groups has demonstrated various synthetic routes to piperidine-containing compounds, including hydrogenation procedures, intramolecular cyclization strategies, and multicomponent reaction sequences. These methodological developments provided the technical foundation necessary for efficient preparation of specifically substituted derivatives like this compound.

Classification within Piperidine Derivatives

This compound belongs to the broader classification of aromatic ketone piperidine derivatives, specifically categorized as a 4-piperidinyl methanone compound. This classification system is based on the structural arrangement where the ketone functionality connects the piperidine ring at the 4-position to an aromatic substituent. The compound shares structural similarities with other documented piperidine derivatives, including the closely related mesityl(piperidin-4-yl)methanone hydrochloride, which features a 2,4,6-trimethylphenyl substitution pattern rather than the 2,4-dimethylphenyl arrangement.

Within the systematic classification of heterocyclic compounds, this molecule represents a subset of six-membered nitrogen-containing rings with aromatic ketone substitution. The piperidine core structure places it within the saturated azacyclohexane family, distinguished from its unsaturated pyridine analogs by the complete saturation of the ring system. The presence of the aromatic ketone functionality further classifies it as an aromatic carbonyl derivative, which significantly influences its chemical reactivity and potential biological activity profiles.

The hydrochloride salt formation represents an additional classification parameter, as this ionic form affects the compound's solubility characteristics and stability properties. Research has demonstrated that piperidine derivatives commonly form stable hydrochloride salts, which serve both as isolation aids during synthesis and as forms suitable for further chemical transformations or biological evaluation. This salt formation is particularly relevant for compounds containing basic nitrogen centers, as the protonation enhances water solubility and crystallization properties.

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for describing complex organic molecules containing multiple functional groups and heterocyclic components. The name specifically identifies the 2,4-dimethylphenyl aromatic substituent connected through a methanone (ketone) linkage to the 4-position of the piperidine ring, with the hydrochloride designation indicating the presence of the chloride counterion.

Table 1: Chemical Identification Parameters

Parameter Value Reference
Molecular Formula C₁₄H₂₀ClNO
Molecular Weight 253.7677 g/mol
Chemical Name This compound
CBNumber CB91548632

The structural identification of this compound can be compared with related piperidine derivatives to establish clear differentiation parameters. For instance, the isomeric (3,4-Dimethylphenyl)(4-piperidinyl)methanone differs in the positioning of methyl substituents on the aromatic ring, resulting in a molecular formula of C₁₄H₁₉NO with a molecular weight of 217.31 g/mol for the free base form. This comparison illustrates the importance of precise positional designation in chemical nomenclature.

Alternative structural analogs provide additional context for understanding the nomenclature system. The (2,4-Difluorophenyl)(piperidin-4-yl)methanone compound, featuring fluorine substituents instead of methyl groups, demonstrates how halogen substitution affects both the molecular formula (C₁₂H₁₃F₂NO) and molecular weight (225.23 g/mol). These comparisons emphasize the systematic nature of chemical naming conventions and the precision required for accurate compound identification.

Significance in Organic and Medicinal Chemistry Research

The research significance of this compound extends across multiple domains of chemical science, particularly in the areas of synthetic methodology development and structure-activity relationship studies. Piperidine derivatives have emerged as crucial scaffolds in medicinal chemistry research due to their prevalence in bioactive natural products and pharmaceutical compounds. The specific substitution pattern present in this compound provides valuable insights into how aromatic substituent positioning influences molecular properties and potential biological activities.

Table 2: Research Applications and Synthetic Significance

Research Domain Application Significance
Synthetic Methodology Aromatic ketone formation Development of efficient acylation protocols
Structure-Activity Studies Substitution pattern effects Understanding positional isomer differences
Salt Formation Research Hydrochloride crystallization Optimization of purification methods
Heterocyclic Chemistry Piperidine functionalization Expansion of synthetic transformations

The compound serves as a representative example for studying the synthetic approaches to piperidine-4-yl methanone derivatives, which have applications in pharmaceutical intermediate preparation. Research has demonstrated multiple synthetic routes to such compounds, including direct acylation methods and more complex multi-step procedures involving protection-deprotection strategies. These methodological studies contribute to the broader understanding of heterocyclic chemistry and provide practical protocols for accessing structurally diverse piperidine derivatives.

Furthermore, the investigation of this compound type contributes to crystallographic and conformational studies of piperidine-containing molecules. Research has shown that piperidine rings typically adopt chair conformations in crystalline structures, and the presence of aromatic ketone substituents can influence these conformational preferences. Such structural studies provide fundamental insights into molecular geometry and intermolecular interactions that are essential for understanding chemical reactivity and potential biological activity mechanisms.

The hydrochloride salt form of the compound represents an important consideration in pharmaceutical research, as salt selection significantly impacts drug-like properties including solubility, stability, and bioavailability. Studies of related piperidine hydrochloride salts have demonstrated the importance of salt form selection in optimizing the physicochemical properties of nitrogen-containing heterocycles. This research contributes to the broader field of pharmaceutical salt screening and selection, which is crucial for drug development processes.

Properties

IUPAC Name

(2,4-dimethylphenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c1-10-3-4-13(11(2)9-10)14(16)12-5-7-15-8-6-12;/h3-4,9,12,15H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESHBXUPAIRJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylphenyl)(piperidin-4-yl)methanone hydrochloride typically involves the reaction of 2,4-dimethylbenzoyl chloride with piperidine in the presence of a suitable solvent, such as dichloromethane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes alkylation or acylation under mild conditions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base like DIPEA (N,N-diisopropylethylamine) yields N-alkylated derivatives.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amide derivatives.

Experimental Data:

Reaction TypeReagents/ConditionsYield (%)Product CharacterizationSource
AcylationAcetyl chloride, DCM, DIPEA, 0°C → RT781H^1H
NMR: δ 2.1 (s, 3H, COCH3_3
)
AlkylationMethyl iodide, DMF, K2_2
CO3_3
, 60°C82LC-MS: m/z 318 [M+H]+^+
text
|[3][6] |

Reductive Amination

The piperidine nitrogen can participate in reductive amination with aldehydes or ketones. For instance, reaction with furan-2-carbaldehyde and sodium dithionite (Na2_2
S2_2
O4_4
) in methanol/water forms a benzimidazole derivative via reductive cyclization .

Key Conditions:

  • Solvent : MeOH:H2_2
    O (1:1)

  • Temperature : 70°C

  • Time : 16 hours

  • Yield : 87.4%

Acid-Base Reactions

The hydrochloride salt undergoes neutralization with bases (e.g., NaOH) to free the piperidine base, which is critical for further functionalization. The free base exhibits increased solubility in organic solvents like ethyl acetate .

Coupling Reactions

The ketone group participates in nucleophilic acyl substitution. For example, coupling with carboxylic acids using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA forms amide or ester derivatives .

Example Reaction:

 2 4 Dimethylphenyl piperidin 4 yl methanone+R COOHHATU DIPEAAmide Derivative\text{ 2 4 Dimethylphenyl piperidin 4 yl methanone}+\text{R COOH}\xrightarrow{\text{HATU DIPEA}}\text{Amide Derivative}

Carboxylic AcidSolventYield (%)Purity (HPLC)
4-Ethoxyphenylacetic acidDMF70.498.5%
Biphenyl-4-carboxylic acidDCM79.897.2%

Hydrolysis Stability

The methanone group is stable under acidic and basic hydrolysis conditions (tested with 1M HCl and 1M NaOH at 80°C for 24 hours), with no degradation observed via 1H^1H
NMR.

Electrophilic Aromatic Substitution

The 2,4-dimethylphenyl group undergoes sulfonation or nitration under controlled conditions, though reactivity is reduced due to electron-donating methyl groups.

Coordination Chemistry

The piperidine nitrogen can act as a ligand for transition metals. Reaction with CuCl2_2
in ethanol forms a copper(II) complex, characterized by UV-Vis (λmax\lambda_{\text{max}}
= 680 nm) and EPR spectroscopy.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity
Research has indicated that compounds structurally related to (2,4-Dimethylphenyl)(piperidin-4-yl)methanone hydrochloride exhibit potential as selective serotonin reuptake inhibitors (SSRIs) and may influence serotonin receptor activity. For example, studies on similar phenylpiperidine derivatives have shown promising results in modulating serotonin receptor subtypes, which are critical in the treatment of depression and anxiety disorders .

1.2 Analgesic Properties
The compound has also been investigated for its analgesic properties. Analogues have been tested for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in pain and inflammation pathways. The design of COX inhibitors based on the piperidine structure has shown effective results, suggesting that this compound could share similar properties .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is vital for optimizing its pharmacological effects. Research indicates that modifications to the piperidine ring and the substitution patterns on the phenyl group significantly impact receptor affinity and selectivity. For instance, variations in the 4-position substituents of phenyl derivatives have been linked to enhanced agonistic or antagonistic activities at specific serotonin receptors .

Synthesis and Derivative Development

The synthesis of this compound involves several key steps that can be modified to produce various derivatives with tailored biological activities. Recent studies have focused on optimizing synthetic routes to improve yield and purity while exploring different substituents that can enhance the compound's efficacy against specific biological targets .

Case Studies

4.1 Case Study: Serotonin Receptor Agonists
In a study examining a series of phenylpiperidine derivatives, compounds structurally related to this compound were assessed for their agonist activity at serotonin receptors. The findings revealed that certain modifications led to increased selectivity and potency at the 5-HT_2A receptor, a target implicated in mood regulation and psychotropic effects .

4.2 Case Study: COX Inhibition
Another investigation focused on the analgesic potential of piperidine derivatives, including this compound. The study demonstrated that these compounds could effectively inhibit COX enzymes, thereby reducing inflammatory responses in vitro and in vivo models .

Mechanism of Action

The mechanism by which (2,4-Dimethylphenyl)(piperidin-4-yl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) Halogen-Substituted Analogs
  • This compound is a known intermediate in Risperidone synthesis .
  • (4-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride (CAS 25519-78-2): Molecular Formula: C₁₂H₁₅ClFNO Molecular Weight: 243.71 g/mol Key Differences: A single fluorine substituent reduces steric hindrance compared to dimethyl or difluoro derivatives, possibly improving solubility .
(b) Methyl-Substituted Analogs
(c) Bulkier Substituents
  • (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride (CAS 42060-78-6): Key Differences: The tert-butyl group introduces significant steric hindrance, likely reducing membrane permeability but increasing lipophilicity .

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) Substituent Effects Pharmacological Relevance
(2,4-Dimethylphenyl) analog* ~260–270 (estimated) Electron-donating methyl groups Potential CNS activity intermediate
(2,4-Difluorophenyl) analog 261.7 Electron-withdrawing fluorine Risperidone intermediate
(4-Fluorophenyl) analog 243.71 Moderate electronegativity Improved solubility
Piperidin-4-yl(o-tolyl) analog Reduced steric bulk Modified binding kinetics

*Estimated based on structural analogs.

Stability and Toxicity Considerations

  • Stability : Piperidine rings typically adopt chair conformations, as confirmed by X-ray crystallography in related compounds . Methyl groups may enhance thermal stability compared to halogenated analogs.
  • Toxicity: Limited data are available for dimethylphenyl derivatives. However, Safety Data Sheets (SDS) for similar compounds note gaps in ecotoxicological and chronic toxicity profiles .

Regulatory and Environmental Impact

  • Regulatory Status: Compounds like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride are listed in pharmacopeial standards (e.g., USP/EP) for pharmaceutical use .
  • Environmental Persistence : Piperidine derivatives often lack complete biodegradation data, necessitating further studies for risk assessment .

Biological Activity

(2,4-Dimethylphenyl)(piperidin-4-yl)methanone hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethylphenyl derivatives with piperidine in the presence of appropriate reagents. While specific synthetic pathways for this compound were not detailed in the search results, similar compounds often follow established synthetic routes involving acylation or condensation reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with piperidine moieties have shown effectiveness against various bacterial strains. A study highlighted that piperidine-based compounds possess a mechanism of action that disrupts bacterial cell wall synthesis and function .

Antitumor Activity

Some derivatives of this compound have been evaluated for their antitumor properties. Research has demonstrated that modifications in the phenyl ring can enhance cytotoxicity against cancer cell lines. For example, compounds with dimethyl substitutions in the phenyl ring showed improved activity against human cancer cell lines such as A-431 and Jurkat cells .

Case Studies

  • Anticancer Efficacy : A study investigated the effects of a structurally similar compound on Jurkat cells and reported an IC50 value indicating significant growth inhibition compared to standard treatments like doxorubicin .
  • Antibacterial Properties : Another investigation into piperidine-containing compounds revealed promising antibacterial activity against drug-resistant strains, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in microbial metabolism and proliferation.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Table 1: Biological Activities of Piperidine Derivatives

CompoundActivity TypeIC50 Value (µM)Reference
(2,4-Dimethylphenyl)(piperidin-4-yl)methanoneAntitumor23.30 ± 0.35
Piperidine derivative AAntibacterial< 16
Piperidine derivative BAntiviral12.5

Table 2: Structural Modifications and Their Effects on Activity

ModificationEffect on Activity
Dimethyl substitutionIncreased cytotoxicity
Electron-withdrawing groupsDecreased antimicrobial activity
Aromatic heterocyclesModerate activity

Q & A

Q. What are the recommended synthetic routes for (2,4-Dimethylphenyl)(piperidin-4-yl)methanone hydrochloride, and what critical parameters influence yield?

Methodological Answer: The synthesis of this compound likely involves a nucleophilic substitution or Friedel-Crafts acylation reaction between a piperidin-4-ylmethanone precursor and a 2,4-dimethylphenyl group. Key steps include:

  • Reagent Selection : Use of acylating agents (e.g., 2,4-dimethylbenzoyl chloride) under basic conditions (e.g., triethylamine) to activate the piperidine nitrogen .
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt, with solvent systems optimized for polarity (e.g., methanol/diethyl ether) .
  • Yield Optimization : Control reaction temperature (20–40°C) and stoichiometric ratios (1:1.2 acylating agent:piperidine derivative) to minimize side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidine CH2_2 groups at δ 1.5–2.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) using acetonitrile/water gradients .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]+^+ ~290 m/z for C14_{14}H19_{19}NO·HCl) .

Q. What are the stability and storage requirements for this hydrochloride salt?

Methodological Answer:

  • Stability : Store at 2–8°C in airtight, light-protected containers. The hydrochloride form enhances stability but is hygroscopic; avoid moisture to prevent hydrolysis .
  • Decomposition Risks : Monitor for discoloration (yellowing indicates oxidation) and aggregate formation via periodic TLC/HPLC checks .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s stability under varying pH conditions be resolved?

Methodological Answer:

  • Accelerated Stability Studies : Conduct forced degradation at pH 1–13 (37°C, 72 hrs) and analyze degradation products via LC-MS. Compare kinetics to identify pH-sensitive functional groups (e.g., amide bonds) .
  • Controlled Experiments : Use buffered solutions (e.g., phosphate buffer) to isolate pH effects from temperature/humidity variables .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility without denaturing proteins .
  • Salt Exchange : Compare hydrochloride with other salts (e.g., citrate) for improved solubility in physiological buffers .
  • Structural Analogues : Introduce hydrophilic substituents (e.g., hydroxyl groups) while maintaining piperidine ring integrity .

Q. How can researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Validate receptor-binding assays (e.g., radioligand displacement) using positive controls (e.g., known σ-1 receptor ligands) to ensure reproducibility .
  • Data Normalization : Account for batch-to-batch purity variations (e.g., via HPLC) and normalize IC50_{50} values to internal standards .

Q. What experimental designs mitigate synthetic byproduct formation during scale-up?

Methodological Answer:

  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor acyl transfer reactions and adjust reagent addition rates in real time .
  • Byproduct Identification : Employ LC-MS/MS to trace impurities (e.g., di-acylated piperidine derivatives) and optimize quenching steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4-Dimethylphenyl)(piperidin-4-yl)methanone hydrochloride
Reactant of Route 2
Reactant of Route 2
(2,4-Dimethylphenyl)(piperidin-4-yl)methanone hydrochloride

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